3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane
Description
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane is a bicyclic amine derivative featuring a rigid 9-azabicyclo[3.3.1]nonane scaffold substituted with a hydrazinyl group at position 3 and an isopropyl group at the bridgehead nitrogen. This compound belongs to a broader class of azabicyclic molecules known for their diverse pharmacological and material science applications. The 9-azabicyclo[3.3.1]nonane core is structurally analogous to natural alkaloids like granisetron (a 5-HT₃ antagonist) and synthetic derivatives used as kinase inhibitors, DNA-transfecting polymers, and sigma receptor ligands .
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine |
InChI |
InChI=1S/C11H23N3/c1-8(2)14-10-4-3-5-11(14)7-9(6-10)13-12/h8-11,13H,3-7,12H2,1-2H3 |
InChI Key |
CVFKIHSBUBYLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Framework Variants
The 9-azabicyclo[3.3.1]nonane skeleton is often compared to related heterocycles with sulfur (9-thiabicyclo) or selenium (9-selenabicyclo) substitutions. Key differences include:
| Heteroatom | Anchimeric Assistance | Transfection Efficacy | Refractive Index | |
|---|---|---|---|---|
| Nitrogen | Moderate | High (cationic polymers) | Moderate | |
| Sulfur | Low | High | High | |
| Selenium | Very High (×100 vs. N/S) | Not studied | High |
The selenium variant exhibits superior anchimeric assistance in nucleophilic substitutions due to its polarizable electron cloud, making it more reactive than nitrogen or sulfur analogs .
Physicochemical Properties
- Solubility : Hydrazinyl substituents may enhance aqueous solubility compared to hydrophobic groups like carbamates or aryl ethers.
- Stability : The isopropyl group at N9 likely improves metabolic stability over smaller alkyl groups (e.g., methyl in granisetron).
- Reactivity : Hydrazines are prone to oxidation, which could limit shelf-life but enable prodrug strategies.
Therapeutic Potential
- Cytotoxic Agents: Diazabicyclo derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonanes) show anticancer activity via increasing catabolic stress .
- Neurological Disorders: 9-Azabicyclo[4.2.1]nonane derivatives target nicotinic acetylcholine receptors for Alzheimer’s and Parkinson’s therapies .
- Anti-inflammatory : JAK kinase inhibitors with azabicyclic cores treat autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
